N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzothiazole-derived benzamide featuring a 6-ethoxy substitution on the benzothiazole ring, a 3,4,5-trimethoxybenzamide moiety, and a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-5-33-18-8-9-19-22(13-18)34-25(27-19)28(15-16-7-6-10-26-14-16)24(29)17-11-20(30-2)23(32-4)21(12-17)31-3/h6-14H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWRPCJVDYNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes include:
Formation of Benzothiazole Core: This step typically involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzothiazole ring.
Functionalization: Attachment of the 3,4,5-trimethoxybenzamide moiety and the pyridin-3-ylmethyl group through amide bond formation.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Hydrolysis of the Ethoxy Group
The ethoxy group (-OCH₂CH₃) on the benzothiazole ring is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : Heating with concentrated HCl or H₂SO₄ may cleave the ether bond, yielding a hydroxyl group (-OH) at the 6-position of the benzothiazole.
-
Basic hydrolysis : Reaction with NaOH under reflux could produce the corresponding phenolic derivative.
Example Reaction:
This reactivity aligns with methods for dealkylation of benzothiazole ethers observed in related compounds .
Demethylation of Trimethoxybenzamide
The 3,4,5-trimethoxy groups on the benzamide moiety may undergo selective demethylation under strong acidic (e.g., HBr in acetic acid) or oxidative conditions (e.g., ceric ammonium nitrate), generating phenolic hydroxyl groups.
Key Considerations:
-
Demethylation typically occurs at the para position first due to steric and electronic factors.
-
Products may include mono-, di-, or tri-hydroxy derivatives depending on reaction severity.
Example Reaction Pathway:
Similar demethylation patterns are documented for trimethoxyaryl systems .
Amide Bond Cleavage
The central benzamide linkage (CONH-) can hydrolyze under acidic or basic conditions to yield carboxylic acid and amine derivatives.
| Conditions | Products |
|---|---|
| Acidic (HCl, Δ) | 3,4,5-Trimethoxybenzoic acid + 6-ethoxy-benzothiazol-2-amine derivative |
| Basic (NaOH, Δ) | Sodium 3,4,5-trimethoxybenzoate + corresponding amine |
Reaction rates depend on steric hindrance from the N-[(pyridin-3-yl)methyl] group, as observed in analogous benzamide hydrolyses .
Electrophilic Aromatic Substitution (EAS)
The benzothiazole and trimethoxybenzamide rings may undergo EAS reactions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, preferentially at the 4-position of the benzothiazole (due to electron-withdrawing effects of the thiazole ring).
-
Sulfonation : H₂SO₄/oleum adds sulfonic acid groups, favoring the 5-position of the trimethoxybenzamide.
Example Nitration:
Such reactivity is consistent with benzothiazole chemistry .
Coordination Chemistry
The pyridinyl nitrogen and benzothiazole sulfur/nitrogen atoms can act as ligands for transition metals (e.g., Pd, Pt, Cu), forming coordination complexes.
Example Application:
-
Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) when coordinated to palladium.
This behavior is inferred from pyridine and benzothiazole metal-binding studies .
N-Alkylation/Dealkylation
The N-[(pyridin-3-yl)methyl] group may undergo:
-
Dealkylation : Acidic conditions (e.g., HBr/AcOH) cleave the C–N bond, yielding pyridine-3-carbaldehyde and the parent benzamide.
-
Further alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃) could introduce additional substituents.
Example Dealkylation:
Similar N-dealkylation mechanisms are reported for tertiary amines .
Oxidation Reactions
-
Pyridine Ring Oxidation : Strong oxidants (e.g., KMnO₄) may convert the pyridinylmethyl group to a pyridine N-oxide.
-
Benzothiazole Oxidation : Reaction with H₂O₂ or peracids could oxidize the thiazole ring’s sulfur atom to sulfoxide or sulfone derivatives.
Example:
Oxidation pathways are well-characterized for benzothiazoles .
Scientific Research Applications
Cancer Therapy
Mechanism of Action:
Research indicates that compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide induce apoptosis in cancer cells by triggering mitochondrial pathways. These compounds can disrupt mitochondrial membrane potential, leading to cell death in various cancer cell lines .
Case Studies:
A study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings highlighted the potential of benzothiazole derivatives as effective anticancer agents .
Anti-inflammatory Effects
Research Findings:
Several studies have demonstrated that benzothiazole derivatives exhibit significant anti-inflammatory activities. For instance, the compound N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide showed promising results in reducing inflammation markers in animal models .
Mechanism:
The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticonvulsant Properties
Efficacy:
this compound has been evaluated for its anticonvulsant properties. A series of related compounds demonstrated effectiveness in preventing seizures without significant neurotoxicity .
Testing Methods:
The anticonvulsant activity was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating a potential for developing new antiepileptic drugs based on this scaffold.
Neuroprotective Effects
Research Insights:
Recent studies have suggested that benzothiazole derivatives may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neural tissues. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Mechanism:
The neuroprotective effects are believed to arise from the ability of these compounds to scavenge free radicals and inhibit apoptotic pathways within neurons .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and metabolic processes. Molecular docking studies have shown that the compound binds to the active site of target enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
Benzothiazole Ring Modifications
The 6-ethoxy substituent on the benzothiazole core distinguishes the target compound from analogs with alternative substitutions:
Benzamide Substituents
In contrast, compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ) replace trimethoxy with dichloro, likely reducing electron-donating effects and altering solubility .
Functional Group Variations
The pyridin-3-ylmethyl group in the target compound contrasts with:
- Morpholinomethyl/piperazinyl groups in ’s compounds (e.g., 4d, 4e), which introduce basicity and hydrogen-bonding capacity .
- Fluorophenyl groups in VUF15485 (), enhancing receptor affinity through halogen bonding .
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences from analogs include:
- Molecular Weight : The trimethoxy and pyridinylmethyl groups likely result in a higher molecular weight (~500–550 g/mol) compared to dichloro analogs (e.g., ~450 g/mol for 4d) .
- Solubility : The ethoxy and pyridine groups may improve aqueous solubility relative to CF₃-substituted patent compounds .
Pharmacological Potential
- Receptor Targeting : The trimethoxybenzamide moiety, as seen in VUF15485, is associated with agonist activity at specific receptors (e.g., histamine or serotonin receptors) .
- Microtubule Modulation : Trimethoxy groups are common in antimitotic agents (e.g., combretastatins), suggesting possible tubulin-binding activity.
- Metabolic Stability : The ethoxy group may confer slower oxidative metabolism compared to chloro or morpholine derivatives .
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C20H22N2O5S
- Molecular Weight : 394.46 g/mol
The structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups and a pyridine ring contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound A | 250 | 98 |
| Compound B | 100 | 99 |
These results suggest that modifications in the benzothiazole structure can significantly enhance antimicrobial efficacy .
Anticancer Activity
The compound's anticancer potential has been evaluated in various cancer cell lines. For example, studies on similar benzothiazole derivatives demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines. The IC50 values were found to be in the micromolar range, indicating potent activity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.63 |
| MDA-MB-231 | 12.41 |
| A549 | 10.38 |
Mechanistically, these compounds may induce apoptosis through the activation of p53 pathways and caspase cleavage .
Neuroprotective Effects
Benzothiazole derivatives have also been investigated for their neuroprotective properties. A series of studies indicated that certain benzothiazole-based compounds possess anticonvulsant activity without significant neurotoxicity. This suggests potential therapeutic applications in neurological disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives highlighted their effectiveness against multi-drug resistant bacterial strains. The derivatives exhibited varying degrees of inhibition with some achieving over 90% inhibition at low concentrations.
Case Study 2: Anticancer Mechanisms
In vitro studies involving MCF-7 cells treated with this compound showed significant apoptosis induction as evidenced by flow cytometry analysis. The compound increased the expression levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
